4-[4-(Propan-2-yl)piperazin-1-yl]butanoic acid dihydrochloride
CAS No.: 1909337-18-3
Cat. No.: VC4585324
Molecular Formula: C11H24Cl2N2O2
Molecular Weight: 287.23
* For research use only. Not for human or veterinary use.
![4-[4-(Propan-2-yl)piperazin-1-yl]butanoic acid dihydrochloride - 1909337-18-3](/images/structure/VC4585324.png)
Specification
CAS No. | 1909337-18-3 |
---|---|
Molecular Formula | C11H24Cl2N2O2 |
Molecular Weight | 287.23 |
IUPAC Name | 4-(4-propan-2-ylpiperazin-1-yl)butanoic acid;dihydrochloride |
Standard InChI | InChI=1S/C11H22N2O2.2ClH/c1-10(2)13-8-6-12(7-9-13)5-3-4-11(14)15;;/h10H,3-9H2,1-2H3,(H,14,15);2*1H |
Standard InChI Key | VCXWXEZKPGTJRP-UHFFFAOYSA-N |
SMILES | CC(C)N1CCN(CC1)CCCC(=O)O.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a piperazine core linked to a butanoic acid chain via a nitrogen atom, with an isopropyl group at the 4-position of the piperazine ring. The dihydrochloride salt form enhances its stability and solubility in aqueous environments. The canonical SMILES notation is CC(C)N1CCN(CC1)CCCC(=O)O.Cl.Cl
, reflecting its branched alkyl and carboxylic acid substituents.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 287.23 g/mol |
IUPAC Name | 4-(4-propan-2-ylpiperazin-1-yl)butanoic acid; dihydrochloride |
CAS Number | 1909337-18-3 |
SMILES | CC(C)N1CCN(CC1)CCCC(=O)O.Cl.Cl |
Physical and Chemical Characteristics
Synthesis and Production
Laboratory Synthesis
The compound is synthesized via a nucleophilic substitution reaction between 4-(propan-2-yl)piperazine and butanoic acid derivatives under controlled conditions. Solvents such as dichloromethane or ethanol are often employed, with reaction temperatures maintained between 20–60°C to optimize yield. Post-synthesis purification involves recrystallization or column chromatography, followed by hydrochloride salt formation using hydrochloric acid.
Industrial Manufacturing
Industrial-scale production mirrors laboratory methods but incorporates continuous flow reactors and automated purification systems to enhance efficiency. Suppliers like Ambeed, Inc. and Chemenu Inc. offer the compound in bulk quantities, emphasizing its role as a building block for pharmaceutical intermediates .
Applications in Research
Pharmacological Studies
The compound serves as a precursor in designing molecules targeting neurological disorders, including anxiety and depression. Its ability to modulate receptor activity makes it valuable for structure-activity relationship (SAR) studies.
Medicinal Chemistry
Researchers utilize it to develop prodrugs or conjugates, leveraging its carboxylic acid group for covalent linkage to therapeutic agents. For example, coupling with antimicrobial peptides could enhance targeting of bacterial membranes.
Table 2: Comparison with Structural Analogs
Compound | Molecular Formula | Key Structural Difference | Primary Application |
---|---|---|---|
4-[4-(Propan-2-yl)piperazin-1-yl]butanoic acid dihydrochloride | Butanoic acid chain | CNS receptor modulation | |
3-[4-(Propan-2-yl)piperazin-1-yl]propanoic acid dihydrochloride | Shorter propanoic acid chain | Antimalarial metabolite | |
2-[4-(Propan-2-yl)piperazin-1-yl]butanoic acid dihydrochloride | Butanoic acid at position 2 | Antimicrobial research |
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